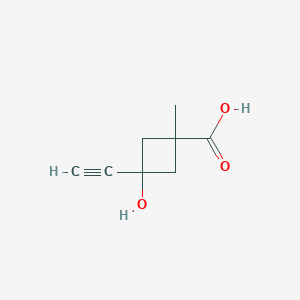

trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid

Description

trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid (CAS No. 286443-22-9) is a cyclobutane-derived compound with a molecular formula of C₈H₁₀O₃ and a molecular weight of 154.16 g/mol . Its structure features a strained cyclobutane ring substituted with ethynyl, hydroxy, and methyl groups in trans-configuration, alongside a carboxylic acid functional group.

The compound’s storage conditions and hazard data remain unspecified in the available source.

Properties

IUPAC Name |

3-ethynyl-3-hydroxy-1-methylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-8(11)4-7(2,5-8)6(9)10/h1,11H,4-5H2,2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELZENHDPWSVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C#C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601185752, DTXSID301193603 | |

| Record name | trans-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601185752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301193603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286443-22-9, 286442-92-0 | |

| Record name | trans-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601185752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301193603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid involves several key steps. One common method includes the use of a Tl(III)-catalyzed ring contraction reaction to provide the trans-1,3-difunctionalized five-membered ring through a diastereoselective method . Other key steps in the synthesis may involve reactions such as Bartoli’s reaction and Heck coupling reaction . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

Trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other saturated hydrocarbons.

Substitution: The hydroxy group can be substituted with other functional groups using reagents such as halides or sulfonates.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on general knowledge of cyclobutane derivatives and related carboxylic acids, the following theoretical comparisons can be inferred:

Structural Analogues

Physicochemical Properties

- Ethynyl vs. Vinyl Groups : Ethynyl substituents (C≡CH) in trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid may enhance reactivity in cycloaddition reactions (e.g., Huisgen click chemistry) compared to vinyl (C=C) analogues, which are less polarized .

- Hydroxy Group Impact: The hydroxyl group at position 3 likely increases solubility in polar solvents relative to non-hydroxylated cyclobutane carboxylic acids.

Biological Activity

trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid is a cyclobutane derivative that has garnered attention due to its unique structural features and potential biological activities. With a molecular formula of CHO and a molecular weight of 154.16 g/mol, this compound is characterized by the presence of an ethynyl group, a hydroxy group, and a carboxylic acid group positioned in a trans configuration on the cyclobutane ring. This structural arrangement is crucial for its interactions with biological targets, influencing its pharmacological potential.

Structural Characteristics

The structural features of this compound include:

- Cyclic Structure : The cyclobutane ring provides rigidity, which can affect the compound's reactivity.

- Functional Groups : The presence of polar functional groups (hydroxy and carboxylic acid) enhances solubility in polar solvents, facilitating biological interactions.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its structural similarities to other bioactive compounds indicate potential mechanisms involving modulation of metabolic pathways or enzyme activities.

- Enzyme Interaction : Interaction studies have shown that this compound may bind to specific proteins or enzymes. This binding could lead to inhibition or modulation of biological pathways critical for disease progression.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that further investigation into this compound could reveal similar effects.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Hydroxyalkanoic Acids : Research on (R)-3-hydroxydecanoic acid showed enhanced anticancer activity when conjugated with peptides, indicating that similar modifications to this compound could enhance its therapeutic efficacy .

- Comparative Studies : The compound's unique structure was compared with other cyclobutane derivatives, highlighting its potential for distinct biological interactions due to the presence of both ethynyl and hydroxy groups .

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, allowing for its production in laboratory settings. Its unique structure opens up applications in medicinal chemistry, particularly in drug design targeting specific biological pathways.

Comparison with Similar Compounds

A comparison table illustrates how this compound differs from structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Methylcyclobutane-1-carboxylic acid | Cyclobutane derivative | Lacks ethynyl and hydroxy groups |

| cis-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid | Isomer | Different spatial arrangement |

| 4-Hydroxy-L-proline | Amino acid derivative | Contains an amino group instead of a hydroxy group |

| 2-Hydroxypropanoic acid | Simple carboxylic acid | Simpler structure without cyclic components |

The distinctive features of this compound suggest unique reactivity and potential applications in medicinal chemistry .

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing trans-3-ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid, and how can regioselectivity be controlled?

- Methodological Answer : Cyclobutane derivatives are typically synthesized via [2+2] cycloadditions or ring-strain-driven functionalization. For example, substituted cyclopropane and cyclobutane carboxylic acids are often synthesized using stereospecific alkylation or carboxylation reactions under controlled temperature (-10°C to 25°C) to preserve regiochemistry . Ethynyl groups can be introduced via Sonogashira coupling, requiring palladium catalysts and inert conditions. Regioselectivity is ensured by steric directing groups (e.g., methyl at C1) and low-temperature kinetic control .

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

- Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D COSY) is essential for stereochemical confirmation, particularly to distinguish cis/trans isomers via coupling constants (e.g., J values for cyclobutane protons). X-ray crystallography provides definitive structural validation, as demonstrated for analogous cyclobutane carboxylates . Purity is assessed via HPLC (C18 column, 0.1% TFA in mobile phase) and mass spectrometry (ESI-TOF) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) are recommended. Cyclobutane derivatives with hydroxyl and ethynyl groups may undergo hydrolysis under acidic (pH <3) or basic (pH >9) conditions. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds (>150°C for similar compounds) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in ring-opening reactions, and how do substituents modulate this process?

- Methodological Answer : The cyclobutane ring’s strain (~26 kcal/mol) drives ring-opening via nucleophilic attack or photochemical pathways. Ethynyl and methyl groups influence reactivity: the ethynyl moiety acts as an electron-withdrawing group, polarizing the C3-O bond, while the methyl group at C1 sterically hinders nucleophilic approaches. Computational studies (DFT at B3LYP/6-311+G(d,p)) can model transition states to predict regioselectivity .

Q. How can computational modeling predict the compound’s conformational dynamics and interactions with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) and docking studies (AutoDock Vina) are used to analyze conformational flexibility and binding affinities. For example, cyclobutane carboxylates with hydroxyl groups show hydrogen-bonding interactions with enzymes like cyclooxygenase-2, which can be validated via mutagenesis assays .

Q. What strategies resolve contradictions in reported solubility data for cyclobutane derivatives in polar solvents?

- Methodological Answer : Discrepancies arise from solvent impurities or measurement techniques. Standardize protocols using nephelometry (for turbidity) or shake-flask methods with UV-Vis quantification. For trans-3-ethynyl derivatives, logP values (predicted via ChemAxon) suggest moderate solubility in DMSO > water, aligning with experimental data for 3-hydroxycyclobutanecarboxylic acid .

Q. How do stereoelectronic effects of the ethynyl group influence the compound’s spectroscopic signatures?

- Methodological Answer : The ethynyl group’s sp-hybridized carbon induces deshielding in adjacent protons (δ 2.5–3.5 ppm in ¹H NMR) and distinct IR stretches (~3300 cm⁻¹ for C≡C-H). Compare with model compounds (e.g., 3-hydroxycyclobutanecarboxylic acid) to isolate electronic effects. Raman spectroscopy further resolves conjugation effects between the ethynyl and carboxylate groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.